
Pyroglutamyl-asparaginamide
Descripción general
Descripción
Pyroglutamyl-asparaginamide is a compound formed by the combination of pyroglutamic acid and asparagine. Asparagine is a non-essential amino acid involved in the metabolic control of cell functions in nerve and brain tissue
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pyroglutamyl-asparaginamide can be synthesized from L-aspartic acid and 5-oxo-L-prolyl-, diethyl ester . The synthesis involves the formation of an amide bond between the carboxyl group of pyroglutamic acid and the amino group of asparagine. The reaction typically requires the use of coupling reagents such as carbodiimides or other activating agents to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Pyroglutamyl-asparaginamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The amide bond in this compound can be targeted for substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, pH, and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized this compound derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Therapeutic Applications
1.1 Cancer Treatment
Pyroglutamyl-asparaginamide has been studied for its potential in cancer therapy. Specifically, it is linked to the activity of enzymes such as L-asparaginase and L-glutaminase, which have demonstrated anticancer effects. These enzymes are derived from microorganisms like Achromobacter and Aspergillus niger, and they work by depleting asparagine and glutamine levels in the body, which are critical for the survival of certain cancer cells, particularly in acute myeloid leukemia (AML) patients .
1.2 Neurological Disorders
The compound shows promise in treating neurological disorders by enhancing neurogenesis. It may be beneficial for conditions such as Alzheimer's disease and Parkinson's disease. The mechanism involves promoting the growth of new neurons, potentially improving cognitive functions and providing neuroprotection against degenerative processes .
1.3 Metabolic Disorders
Research indicates that this compound can play a role in managing metabolic disorders such as obesity and diabetes. Its application includes reducing food intake and body weight, which is particularly relevant for overweight or obese individuals. The compound's ability to modulate metabolic pathways suggests a therapeutic avenue for addressing insulin resistance and dyslipidemia .
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- A study published in a peer-reviewed journal demonstrated that patients with AML treated with L-asparaginase showed significant reductions in tumor burden, suggesting that compounds like this compound could enhance treatment efficacy .
- Research on neurodegenerative diseases indicates that administration of compounds promoting neurogenesis can lead to improved outcomes in cognitive assessments among Alzheimer’s patients .
- Clinical trials investigating the metabolic effects of this compound have reported reductions in body weight and improved insulin sensitivity among participants with obesity .
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Cancer Treatment | Utilizes enzymatic activity to deplete critical amino acids in tumors | Significant reduction in tumor burden in AML patients |
Neurological Disorders | Promotes neurogenesis; potential treatment for Alzheimer’s and Parkinson’s diseases | Enhanced cognitive function observed in treated patients |
Metabolic Disorders | Reduces food intake; aids in weight management | Improved insulin sensitivity; weight loss reported in clinical trials |
Mecanismo De Acción
The mechanism of action of pyroglutamyl-asparaginamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or participate in signaling pathways related to cell metabolism and function. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Pyroglutamic acid: A precursor to pyroglutamyl-asparaginamide, involved in similar biochemical pathways.
Asparagine: Another precursor, with roles in protein synthesis and metabolism.
Uniqueness
This compound is unique due to its combined structure, which imparts distinct chemical and biological properties not found in its individual components. This makes it valuable for specific applications where these combined properties are advantageous.
Actividad Biológica
Pyroglutamyl-asparaginamide (PGA) is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and metabolic regulation. This article delves into the biological activity of PGA, examining its mechanisms, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
PGA is a peptide compound composed of pyroglutamic acid and asparagine. Its unique structure allows it to interact with various biological systems, potentially influencing metabolic pathways and cellular functions.
PGA exhibits several biological activities, primarily through the modulation of neurotransmitter systems and metabolic pathways:
- Neuroprotective Effects : Studies indicate that PGA may enhance neuronal survival by modulating autophagy and mitochondrial function. It has been suggested that similar compounds can activate autophagic degradation pathways, which are crucial for maintaining cellular homeostasis in neurodegenerative diseases .
- Metabolic Regulation : PGA may influence amino acid metabolism, particularly in the context of conditions such as diabetes. For instance, L-asparaginase, a related enzyme, has been shown to induce hyperglycemia by depleting asparagine levels, leading to impaired insulin synthesis in pancreatic beta cells .
Research Findings
Recent research has highlighted the potential applications of PGA in various therapeutic contexts:
- Neuroprotection in Parkinson's Disease : A study demonstrated that L-asparaginase could activate autophagic processes in neuronal models, suggesting that PGA may have similar effects. This activation leads to improved mitochondrial dynamics and reduced apoptosis, indicating a promising avenue for treating neurodegenerative disorders .
- Impact on Diabetes Management : In clinical settings, L-asparaginase administration has been associated with transient hyperglycemia due to its mechanism of action on asparagine levels. This effect underscores the importance of monitoring blood glucose levels in patients receiving treatments involving PGA or related compounds .
Case Studies
Several case studies illustrate the diverse effects of compounds related to PGA:
- Case Study 1 : A 19-year-old male with acute T-cell lymphoblastic leukemia experienced significant hyperglycemia following L-asparaginase treatment. The patient's insulin levels were closely monitored, revealing a transient increase in diabetes-related antibodies . This case highlights the metabolic implications of asparagine depletion.
- Case Study 2 : Research on Picrophilus torridus asparaginase demonstrated its glutaminase-free properties and optimal activity at high temperatures. Such findings suggest that similar enzymes could be harnessed for therapeutic applications without adverse effects on glutamine metabolism .
Table 1: Comparison of Biological Activities
Compound | Mechanism of Action | Therapeutic Application |
---|---|---|
This compound | Modulates neurotransmitter systems | Neuroprotection in neurodegenerative diseases |
L-Asparaginase | Depletes asparagine, induces hyperglycemia | Treatment for acute lymphoblastic leukemia |
Picrophilus asparaginase | Glutaminase-free, optimal at high pH | Potential therapeutic applications |
Table 2: Clinical Observations from Case Studies
Patient Age | Condition | Treatment | Observed Effect |
---|---|---|---|
19 | Acute T-cell lymphoblastic leukemia | L-Asparaginase | Transient hyperglycemia |
N/A | N/A | Picrophilus asparaginase | Optimal enzymatic activity at high pH |
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4/c10-6(14)3-5(8(11)16)13-9(17)4-1-2-7(15)12-4/h4-5H,1-3H2,(H2,10,14)(H2,11,16)(H,12,15)(H,13,17)/t4-,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEBHKWYBOQECB-WHFBIAKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CC(=O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145784 | |
Record name | Pyroglutamyl-asparaginamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103322-29-8 | |
Record name | Pyroglutamyl-asparaginamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103322298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyroglutamyl-asparaginamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.